3-Methylpyridine
Overview
Description
3-Methylpyridine, also known as 3-picoline, is an organic compound with the chemical formula C₆H₇N. It is one of three positional isomers of methylpyridine, where the methyl group is attached to the third carbon of the pyridine ring. This colorless liquid is a precursor to various pyridine derivatives that have applications in the pharmaceutical and agricultural industries .
Mechanism of Action
Target of Action
3-Methylpyridine, also known as 3-picoline, interacts with several targets in the human body. The primary targets are Collagenase 3 and Stromelysin-1 . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis.
Mode of Action
It is known that this compound can interact with these enzymes, potentially influencing their activity .
Biochemical Pathways
It is known that pyridine derivatives, including this compound, can undergo various metabolic reactions, such as oxidation, reduction, hydrolysis, hydration, conjugation, and condensation . These reactions can lead to the formation of various metabolites, which can have different biological activities.
Pharmacokinetics
The percentage of the dose excreted in the urine as pyridine-N-oxide ranged from 10% in rats to about 40% in mice and guinea-pigs . It is possible that this compound may have similar pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pyridine derivatives, including this compound, are environmental contaminants generally associated with processing fossil fuels, such as oil shale or coal . They are also found in the soluble fractions of crude oil spills . These environmental factors could potentially influence the distribution, bioavailability, and ultimately the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of pyridine derivatives. It interacts with several enzymes and proteins, including collagenase and stromelysin-1 . These interactions are crucial for various biochemical processes, such as the breakdown of collagen and other extracellular matrix components. The compound’s weak basicity allows it to participate in reactions that require a mild base, facilitating the formation of more complex molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular function . For instance, its interaction with collagenase can impact the remodeling of the extracellular matrix, which is essential for cell migration and tissue repair. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For example, its interaction with stromelysin-1 can inhibit the enzyme’s activity, preventing the breakdown of extracellular matrix components. Furthermore, this compound can influence gene expression by binding to DNA or RNA, altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate cellular processes and enhance metabolic activity . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Studies have shown that the threshold for these adverse effects is relatively low, indicating the need for careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation and conjugation reactions . It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to form 3-pyridylcarbinol and other metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in each compartment. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles.
Preparation Methods
3-Methylpyridine is produced industrially by the reaction of acrolein with ammonia. These ingredients are combined as gases and passed over an oxide-based heterogeneous catalyst. The reaction is multistep, culminating in cyclization: [ 2 \text{CH}_2\text{CHCHO} + \text{NH}_3 \rightarrow \text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} ] This process also yields substantial amounts of pyridine, which arises by demethylation of this compound .
Another route involves the reaction of acrolein, propionaldehyde, and ammonia: [ \text{CH}_2\text{CHCHO} + \text{CH}_3\text{CH}_2\text{CHO} + \text{NH}_3 \rightarrow 3-\text{CH}_3\text{C}_5\text{H}_4\text{N} + 2 \text{H}_2\text{O} + \text{H}_2 ] Additionally, this compound can be obtained as a co-product of pyridine synthesis from acetaldehyde, formaldehyde, and ammonia via the Chichibabin pyridine synthesis .
Chemical Reactions Analysis
3-Methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-pyridinecarboxylic acid (nicotinic acid) using strong oxidizing agents.
Reduction: Hydrogenation of this compound can yield 3-methylpiperidine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a metal catalyst for reduction, and halogens or nitrating agents for substitution reactions. Major products formed from these reactions include nicotinic acid, 3-methylpiperidine, and various halogenated or nitrated derivatives .
Scientific Research Applications
3-Methylpyridine holds a pivotal role in organic chemistry as it constitutes a fundamental structure in numerous biologically active compounds. Its significance is underscored by its involvement in synthesizing vitamin B3 (niacin) and developing pyridine insecticides . It is also used as a precursor to agrochemicals, such as chlorpyrifos, which is produced from 3,5,6-trichloro-2-pyridinol generated from this compound .
In the pharmaceutical industry, this compound is used to synthesize various drugs and active pharmaceutical ingredients. In the field of materials science, it is used in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
3-Methylpyridine is one of three positional isomers of methylpyridine, the others being 2-methylpyridine and 4-methylpyridine. These isomers differ in the position of the methyl group on the pyridine ring, which affects their chemical properties and reactivity .
2-Methylpyridine (2-picoline): Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methylpyridine (4-picoline): Used as a solvent and in the synthesis of various chemicals.
Compared to its isomers, this compound is unique in its specific applications in the synthesis of vitamin B3 and chlorpyrifos, highlighting its importance in both the pharmaceutical and agricultural industries .
Properties
IUPAC Name |
3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQTTZVARXURQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N, Array | |
Record name | BETA-PICOLINE | |
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Record name | 3-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID9021897 | |
Record name | 3-Methylpyridine | |
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Molecular Weight |
93.13 g/mol | |
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Physical Description |
Beta-picoline is a colorless liquid with a sweetish odor. (NTP, 1992), Liquid, Colorless liquid with a sweet, but not unpleasant odor; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | BETA-PICOLINE | |
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Record name | Pyridine, 3-methyl- | |
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Boiling Point |
290 to 291 °F at 760 mmHg (NTP, 1992), 144.1 °C, 143-144 °C | |
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Record name | 3-Methylpyridine | |
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Flash Point |
97 °F (NTP, 1992), 38 °C, 37 °C (99 °F) (Closed cup), 38 °C c.c. | |
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Record name | 3-Picoline | |
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Solubility |
Very soluble (NTP, 1992), Miscible with water at 20 °C, Miscible with alcohol, ether, Very soluble in acetone; soluble in carbon tetrachloride, Solubility in water: miscible | |
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Density |
0.957 (USCG, 1999) - Less dense than water; will float, 0.9566 at 20 °C/4 °C, Relative density (water = 1): 0.96 | |
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Vapor Density |
3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
6.05 [mmHg], 6.05 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
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Color/Form |
Colorless liquid | |
CAS No. |
108-99-6 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B083J4KF7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-0.9 °F (NTP, 1992), -18.1 °C, -18 °C | |
Record name | BETA-PICOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/7466 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Methylpyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01996 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4254 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0802 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.